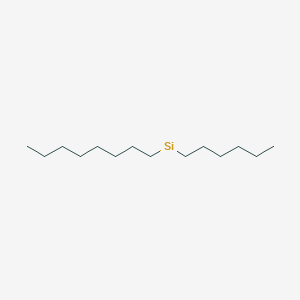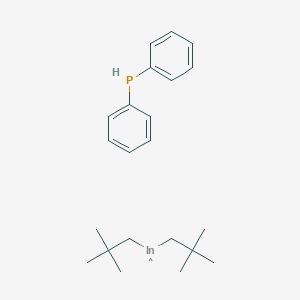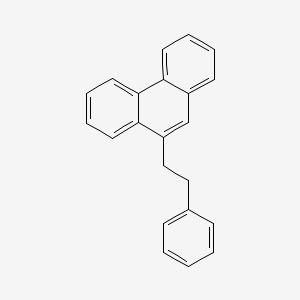![molecular formula C16H16O2S2 B14338632 2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane) CAS No. 95418-41-0](/img/structure/B14338632.png)
2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(glycidylthio)naphthalene is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features two glycidylthio groups attached to the 1 and 4 positions of the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(glycidylthio)naphthalene can be synthesized through a multi-step process involving the introduction of glycidylthio groups to the naphthalene ring. One common method involves the reaction of 1,4-dichloronaphthalene with sodium thioglycolate to form 1,4-bis(mercapto)naphthalene. This intermediate is then reacted with epichlorohydrin under basic conditions to yield 1,4-Bis(glycidylthio)naphthalene .
Industrial Production Methods
Industrial production of 1,4-Bis(glycidylthio)naphthalene typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(glycidylthio)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the glycidylthio groups to thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and alkyl halides for alkylation are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used
Applications De Recherche Scientifique
1,4-Bis(glycidylthio)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mécanisme D'action
The mechanism of action of 1,4-Bis(glycidylthio)naphthalene involves its interaction with various molecular targets and pathways. The glycidylthio groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(chloromethyl)naphthalene
- 1,4-Bis(naphthalen-1-ylethynyl)benzene
- 1,4-Naphthoquinone derivatives
Uniqueness
1,4-Bis(glycidylthio)naphthalene is unique due to the presence of glycidylthio groups, which impart specific reactivity and biological activity. These groups enable the compound to undergo a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Propriétés
Numéro CAS |
95418-41-0 |
|---|---|
Formule moléculaire |
C16H16O2S2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-[[4-(oxiran-2-ylmethylsulfanyl)naphthalen-1-yl]sulfanylmethyl]oxirane |
InChI |
InChI=1S/C16H16O2S2/c1-2-4-14-13(3-1)15(19-9-11-7-17-11)5-6-16(14)20-10-12-8-18-12/h1-6,11-12H,7-10H2 |
Clé InChI |
UVILIYIDVCCQPP-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CSC2=CC=C(C3=CC=CC=C32)SCC4CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



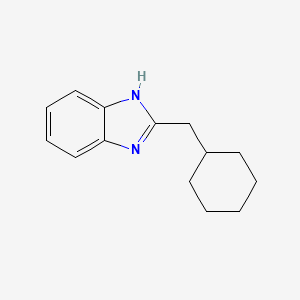

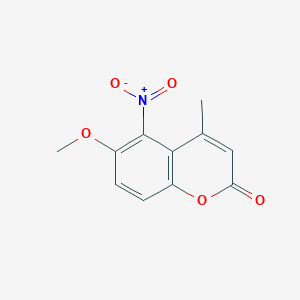

![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)
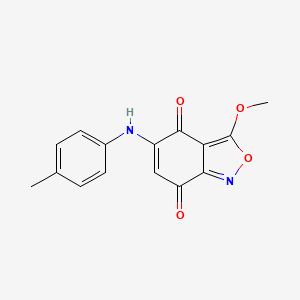
![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)
